molecular formula C5H9ClFNO2 B1400768 (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1001354-51-3

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1400768
M. Wt: 169.58 g/mol
InChI Key: UCWWFZQRLUCRFQ-MMALYQPHSA-N
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Description

“(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C5H10ClNO3 . It is a derivative of pyrrolidine, a cyclic amine, with a fluorine atom and a carboxylic acid group attached to the ring . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” were not found, similar compounds have been synthesized using various methods . For example, (2S,5S)-5-Hydroxypipecolic acid hydrochloride was synthesized using asymmetric reduction of ketone using (S)-CBS oxazaborolidine and commercially available methyl pyroglutamate as a starting material . Another method involved the Mitsunobu reaction of triphenylphosphine and alcohol to change the configuration of (2S,4R)-4-hydroxyproline .


Molecular Structure Analysis

The molecular structure of “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” can be represented by the InChI code 1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 . This indicates that the compound has a pyrrolidine ring with a fluorine atom and a carboxylic acid group attached to it .


Physical And Chemical Properties Analysis

“(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 167.59 g/mol . The compound has 4 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Scientific Field: Cancer Research
    • Application Summary : The compound has been used in the synthesis of novel tracers for Positron Emission Tomography (PET) imaging . These tracers target the Fibroblast Activation Protein (FAP), which is overexpressed on cancer-associated fibroblasts that drive tumorigenesis .
    • Methods of Application : Two novel tracers, [68Ga]Ga-SB03045 and [68Ga]Ga-SB03058, were synthesized bearing a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile pharmacophore . These were evaluated for their FAP-targeting capabilities using substrate-based in vitro binding assays, and in PET/CT imaging and ex vivo biodistribution studies in an HEK293T:hFAP tumor xenograft mouse model .
    • Results or Outcomes : The IC50 values of natGa-SB03045 (1.59 ± 0.45 nM) and natGa-SB03058 (0.68 ± 0.09 nM) were found to be lower than those of the clinically validated natGa-FAPI-04 (4.11 ± 1.42 nM) . [68Ga]Ga-SB03058 demonstrated a 1.5 fold lower tumor uptake than that of [68Ga]Ga-FAPI-04 (7.93 ± 1.33 vs. 11.90 ± 2.17 %ID/g), whereas [68Ga]Ga-SB03045 (11.8 ± 2.35 %ID/g) exhibited a tumor uptake comparable to that of [68Ga]Ga-FAPI-04 .
  • Scientific Field: Drug Design and Synthesis

    • Application Summary : The compound “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” is a building block used in the synthesis of various pharmaceuticals . It can be used in the design and synthesis of new drugs.
    • Methods of Application : The specific methods of application would depend on the drug being synthesized. For example, it could be used in a reaction sequence involving coupling reactions, cyclizations, or other transformations .
    • Results or Outcomes : The outcomes would depend on the specific drug being synthesized. The compound could contribute to the drug’s pharmacological properties, such as its binding affinity, selectivity, or metabolic stability .
  • Scientific Field: Biochemistry

    • Application Summary : The compound “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” could potentially be used in the study of enzyme mechanisms .
    • Methods of Application : The compound could be incorporated into a substrate for an enzyme, and the enzyme’s activity could be studied using various biochemical techniques .
    • Results or Outcomes : The results could provide insights into the enzyme’s mechanism of action, substrate specificity, or other properties .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : This compound is a building block used in the synthesis of various pharmaceuticals . It can be used in the design and synthesis of new drugs.
    • Methods of Application : The specific methods of application would depend on the drug being synthesized. For example, it could be used in a reaction sequence involving coupling reactions, cyclizations, or other transformations .
    • Results or Outcomes : The outcomes would depend on the specific drug being synthesized. The compound could contribute to the drug’s pharmacological properties, such as its binding affinity, selectivity, or metabolic stability .
  • Scientific Field: Biochemistry

    • Application Summary : The compound could potentially be used in the study of enzyme mechanisms .
    • Methods of Application : The compound could be incorporated into a substrate for an enzyme, and the enzyme’s activity could be studied using various biochemical techniques .
    • Results or Outcomes : The results could provide insights into the enzyme’s mechanism of action, substrate specificity, or other properties .

properties

IUPAC Name

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWFZQRLUCRFQ-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
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Citations

For This Compound
2
Citations
TEF Morgan, LM Riley, AAS Tavares… - The Journal of Organic …, 2021 - ACS Publications
The positron emission tomography imaging agents cis- and trans-4-[ 18 F]fluoro-l-proline are used for the detection of numerous diseases such as pulmonary fibrosis and various …
Number of citations: 4 pubs.acs.org
P Ross-Macdonald, H de Silva, V Patel… - Bioorganic & medicinal …, 2012 - Elsevier
Therapeutic development of a targeted agent involves a series of decisions over additional activities that may be ignored, eliminated or pursued. This paper details the concurrent …
Number of citations: 2 www.sciencedirect.com

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